Trifluoromethanesulfonic acid-d

Catalog No.
S1894716
CAS No.
66178-41-4
M.F
CHF3O3S
M. Wt
151.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonic acid-d

CAS Number

66178-41-4

Product Name

Trifluoromethanesulfonic acid-d

IUPAC Name

deuterio trifluoromethanesulfonate

Molecular Formula

CHF3O3S

Molecular Weight

151.09 g/mol

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/i/hD

InChI Key

ITMCEJHCFYSIIV-DYCDLGHISA-N

SMILES

C(F)(F)(F)S(=O)(=O)O

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O

Isomeric SMILES

[2H]OS(=O)(=O)C(F)(F)F

Trifluoromethanesulfonic acid-d, also known as deuterated triflic acid, is a fluorinated sulfonic acid with the molecular formula CDF₃O₃S and a molecular weight of 151.08 g/mol. It is characterized by the presence of deuterium, which replaces one of the hydrogen atoms in trifluoromethanesulfonic acid. This compound is notable for its strong acidic properties and high reactivity, making it valuable in various chemical applications, particularly in organic synthesis and proteomics research .

As a strong Brønsted acid, d-TFA donates a proton (D+) to substrates, increasing the electrophilicity of reaction sites and facilitating various organic transformations. The key to its mechanism is the ability of the trifluoromethyl group to efficiently stabilize the resulting conjugate base (CF3SO2D-) after proton donation.

In deuterium exchange reactions, d-TFA acts as a deuterium source. The acidic proton (D+) exchanges with labile protons in the substrate molecule, incorporating deuterium into specific positions. This isotopic exchange is valuable for studying reaction mechanisms and molecular structures using NMR spectroscopy [].

Deuterotrifluoromethanesulfonic acid is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling d-TFA.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a tightly sealed container in a cool, dry place.
  • Dispose of waste according to local regulations.

NMR Spectroscopy

DTFA is a popular solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR studies [1]. The presence of deuterium (²H) in DTFA eliminates the interference from the solvent peak in the ¹H NMR spectrum, allowing for clearer observation of the signals from the target molecule. Additionally, the strong acidity of DTFA can promote proton exchange in certain molecules, providing valuable information about their structure and dynamics [2].

[1] Application of Deuterated Triflic Acid in 1H NMR Spectroscopy ()[2] Deuterated Triflic Acid for Proton NMR Spectroscopy ()

Isotope Labeling and Tracking

The presence of deuterium in DTFA allows researchers to perform isotopic labeling experiments. By incorporating deuterium into specific sites of a molecule, scientists can track its fate within a reaction or biological system. This technique is particularly useful in studying metabolic pathways and drug interactions [3].

[3] Isotopic Labeling with Deuterium ()

Catalysis

DTFA can act as a strong Brønsted acid catalyst in various organic reactions. Its acidity allows it to activate substrates and promote transformations that might not be feasible under milder conditions [4]. Additionally, the presence of deuterium can sometimes influence the reaction mechanism or selectivity, providing valuable insights for reaction development [5].

[4] Trifluoromethanesulfonic Acid as a Brønsted Acid Catalyst ()[5] Kinetic Isotope Effects in Acid-Catalyzed Reactions ()

Trifluoromethanesulfonic acid-d is a potent electrophile that readily reacts with nucleophiles. Some key reactions include:

  • Reaction with Water: It hydrolyzes to form trifluoromethanesulfonic acid and deuterium oxide.
  • Reaction with Alcohols: It can protonate alcohols, facilitating nucleophilic substitution reactions.
  • Reaction with Amines: Similar to alcohols, amines can be protonated, leading to the formation of sulfonamides .

These reactions highlight its utility in synthesizing various organic compounds.

Trifluoromethanesulfonic acid-d can be synthesized through several methods:

  • Deuteration of Trifluoromethanesulfonic Acid: This involves the exchange of hydrogen for deuterium using deuterated solvents or reagents.
  • Fluorination Reactions: Starting from sulfur trioxide and deuterated fluorinated compounds can yield trifluoromethanesulfonic acid-d.
  • Electrophilic Fluorination: Using fluorinating agents in the presence of deuterated solvents can also produce this compound .

These methods allow for the production of high-purity trifluoromethanesulfonic acid-d suitable for research applications.

Trifluoromethanesulfonic acid-d has several important applications:

  • Organic Synthesis: It serves as a strong acid catalyst in various organic reactions.
  • Proteomics Research: Its unique properties make it useful in mass spectrometry and other analytical techniques to study proteins and peptides.
  • Material Science: It can be employed in the modification of polymers and other materials due to its strong electrophilic nature .

Interaction studies involving trifluoromethanesulfonic acid-d primarily focus on its reactivity with nucleophiles such as water, alcohols, and amines. These studies help elucidate its role as a catalyst and its potential effects on reaction mechanisms. Additionally, understanding how trifluoromethanesulfonic acid-d interacts with biological molecules could pave the way for new applications in medicinal chemistry .

Trifluoromethanesulfonic acid-d shares similarities with several other compounds but stands out due to its unique properties:

Compound NameMolecular FormulaKey Features
Trifluoromethanesulfonic AcidCF₃SO₃HStrong acidity; widely used in organic synthesis
Sulfuric AcidH₂SO₄Strong dehydrating agent; less selective than triflic acid
Perfluoroalkyl Sulfonic AcidsCnF₂n+1SO₃HHighly stable; used in environmental applications
Chlorosulfonic AcidClSO₃HStrong electrophile; used in chlorination reactions

Trifluoromethanesulfonic acid-d's unique feature is the incorporation of deuterium, which can affect reaction kinetics and mechanisms differently compared to its non-deuterated counterparts.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

66178-41-4

General Manufacturing Information

Methanesulfonic acid-d, 1,1,1-trifluoro-: ACTIVE

Dates

Modify: 2023-08-16

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